molecular formula C9H10N2O3S B12940820 [1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol CAS No. 43215-15-2

[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol

Cat. No.: B12940820
CAS No.: 43215-15-2
M. Wt: 226.25 g/mol
InChI Key: UGVNIUOQNAWDGG-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-acyl-1-methyl-1H-imidazoles with organometallic reagents or sodium borohydride . For example, the 2-cyclohexylcarbonyl-imidazole can be reacted with benzylmagnesium bromide to yield the desired product in high yield . Lithium reagents such as phenyllithium and lithium enolate can also be used as alternatives to the Grignard reagent .

Industrial Production Methods

While specific industrial production methods for (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol are not well-documented, the general approach involves scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides, while nucleophilic substitution may involve reagents such as sodium azide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

43215-15-2

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

(1-methylsulfonylbenzimidazol-2-yl)methanol

InChI

InChI=1S/C9H10N2O3S/c1-15(13,14)11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3

InChI Key

UGVNIUOQNAWDGG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C2=CC=CC=C2N=C1CO

Origin of Product

United States

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